molecular formula C7H12N4 B15206537 4-Isopropyl-1H-pyrazole-1-carboximidamide

4-Isopropyl-1H-pyrazole-1-carboximidamide

Cat. No.: B15206537
M. Wt: 152.20 g/mol
InChI Key: XRWWBHDAIBGUOV-UHFFFAOYSA-N
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Description

4-Isopropyl-1H-pyrazole-1-carboximidamide is a heterocyclic compound with the molecular formula C7H12N4. It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-1H-pyrazole-1-carboximidamide typically involves the reaction of isopropyl hydrazine with a suitable nitrile or amidine precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-1H-pyrazole-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Isopropyl-1H-pyrazole-1-carboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-Isopropyl-1H-pyrazole-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-1-carboxamidine hydrochloride: A similar compound with a different substituent group.

    1- (4-Fluorobenzyl)-1H-pyrazole: Another pyrazole derivative with a fluorobenzyl group.

    1- (4-Bromophenyl)-1H-pyrazole: A pyrazole derivative with a bromophenyl group.

Uniqueness

4-Isopropyl-1H-pyrazole-1-carboximidamide is unique due to its specific isopropyl substituent, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for specific research applications where other pyrazole derivatives may not be suitable.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

4-propan-2-ylpyrazole-1-carboximidamide

InChI

InChI=1S/C7H12N4/c1-5(2)6-3-10-11(4-6)7(8)9/h3-5H,1-2H3,(H3,8,9)

InChI Key

XRWWBHDAIBGUOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN(N=C1)C(=N)N

Origin of Product

United States

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